molecular formula C14H12BNO3 B2620074 [4-(Benzyloxy)-3-cyanophenyl]boronic acid CAS No. 876918-68-2

[4-(Benzyloxy)-3-cyanophenyl]boronic acid

Cat. No.: B2620074
CAS No.: 876918-68-2
M. Wt: 253.06
InChI Key: CNLFXTLXGOSRAW-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Organoboron Chemistry

The field of organoboron chemistry dates back to the early 20th century, with foundational work being laid in the mid-1900s. numberanalytics.comnumberanalytics.com A pivotal moment in its evolution was the development of the Suzuki-Miyaura cross-coupling reaction in 1979. nih.gov This palladium-catalyzed reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide, revolutionized the synthesis of biaryls and other complex organic structures. nih.govwisdomlib.org The discovery earned its developers the Nobel Prize in Chemistry in 2010 and solidified the importance of arylboronic acids in synthetic chemistry.

Importance of Arylboronic Acids as Versatile Synthetic Intermediates

Arylboronic acids are highly valued as synthetic intermediates for several key reasons:

Stability: They are generally stable, crystalline solids that are easy to handle and store. nih.gov

Low Toxicity: Compared to many other organometallic reagents, arylboronic acids exhibit low toxicity. nih.gov

Versatility: They participate in a wide array of chemical transformations beyond the Suzuki-Miyaura coupling, including Chan-Lam coupling (forming carbon-nitrogen and carbon-oxygen bonds), and additions to unsaturated bonds. wikipedia.org

Functional Group Tolerance: They are compatible with a wide range of functional groups, allowing for their use in complex molecular architectures.

These attributes make them crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comresearchgate.net

Specific Context of Substituted Phenylboronic Acids

The properties and reactivity of arylboronic acids can be finely tuned by the presence of substituents on the phenyl ring. These substituents can influence the electronic properties of the molecule and provide additional functionalities for further chemical modifications.

The benzyloxy and cyano groups in [4-(Benzyloxy)-3-cyanophenyl]boronic acid each play a distinct and important role:

Benzyloxy Group (-OCH₂C₆H₅): This bulky ether group serves as a protecting group for a hydroxyl functionality. It is relatively stable under many reaction conditions but can be cleaved when necessary. The benzyloxy moiety is also explored in medicinal chemistry for its potential role as a pharmacophore in designing enzyme inhibitors. nih.gov

Cyano Group (-C≡N): The nitrile group is a versatile functional group that can be converted into various other functionalities, such as amines, amides, carboxylic acids, and tetrazoles. nih.gov It is a common structural motif in many pharmaceuticals and agrochemicals. nih.gov The presence of the cyano group can also influence the electronic nature of the phenyl ring.

This compound and structurally similar compounds are primarily utilized in:

Medicinal Chemistry and Drug Discovery: As building blocks for the synthesis of biologically active compounds. Boronic acids themselves have shown promise as enzyme inhibitors, and their derivatives are investigated for various therapeutic applications, including anticancer and anti-inflammatory agents. bohrium.comchemimpex.comontosight.ai

Materials Science: In the development of novel organic materials with specific electronic or optical properties. For example, arylboronic acids are used to create polymers and nanomaterials. chemimpex.com

Organic Synthesis: As versatile intermediates in the construction of complex molecular frameworks. The ability to participate in cross-coupling reactions makes them invaluable for creating intricate structures from simpler precursors.

Below is a table summarizing the properties of this compound and some related substituted phenylboronic acids.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Applications
This compoundNot readily availableC₁₄H₁₂BNO₃253.06Synthetic intermediate
4-Cyanophenylboronic acid126747-14-6C₇H₆BNO₂146.94Suzuki-Miyaura coupling, synthesis of antimalarials and Tpl2 kinase inhibitors. organoborons.com
3-Cyanophenylboronic acid150255-96-2C₇H₆BNO₂146.94Synthesis of MCH R1 antagonists and ligands for kainate receptors. sigmaaldrich.com
4-Benzyloxyphenylboronic acid146631-00-7C₁₃H₁₃BO₃228.05Used in synthetic chemistry. nih.gov
3-(Benzyloxy)phenylboronic acid156682-54-1C₁₃H₁₃BO₃228.05Used in microwave-assisted Suzuki-Miyaura coupling and synthesis of PET imaging agents.
4-Benzyloxy-3-chlorophenylboronic acidNot readily availableC₁₃H₁₂BClO₃262.50Building block in Suzuki-Miyaura coupling for pharmaceuticals and advanced materials. chemimpex.com

Properties

IUPAC Name

(3-cyano-4-phenylmethoxyphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BNO3/c16-9-12-8-13(15(17)18)6-7-14(12)19-10-11-4-2-1-3-5-11/h1-8,17-18H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNLFXTLXGOSRAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCC2=CC=CC=C2)C#N)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 4 Benzyloxy 3 Cyanophenyl Boronic Acid

Cross-Coupling Reaction Pathways

[4-(Benzyloxy)-3-cyanophenyl]boronic acid serves as a versatile coupling partner in a range of metal-catalyzed reactions designed to form carbon-carbon and carbon-heteroatom bonds. Its utility is most prominently featured in Suzuki-Miyaura couplings, with potential applications in other transformations such as Chan-Lam couplings.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organoboron compound with an organic halide or triflate. The reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the crucial transmetalation step.

The catalytic cycle is generally understood to involve three primary steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide) to form a Pd(II) intermediate.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the final biaryl product and regenerating the Pd(0) catalyst. rsc.orgnih.gov

The electronic nature of the boronic acid is critical. While electron-rich boronic acids often react readily, electron-poor variants can be challenging partners due to a slower transmetalation rate and increased propensity for side reactions like protodeboronation. The opposing electronic effects of the benzyloxy and cyano groups in this compound make its behavior dependent on the specific reaction conditions, including the choice of catalyst, ligand, and base.

Scope and Limitations with Diverse Organic Electrophiles

While specific studies detailing the comprehensive scope for this compound are not prevalent, its reactivity can be inferred from general principles of Suzuki-Miyaura couplings. It is expected to couple efficiently with a variety of aryl and heteroaryl halides.

The general reactivity trend for the halide coupling partner is I > Br > OTf >> Cl. researchgate.net The coupling of this boronic acid with aryl bromides and iodides under standard conditions using catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine (B1218219) ligands is anticipated to be high-yielding. Aryl chlorides, being less reactive, would likely require more specialized catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu-type ligands) or N-heterocyclic carbene (NHC) ligands, which are known to facilitate the challenging oxidative addition step. researchgate.netresearchgate.net

The presence of the cyano group can influence the reaction; while it deactivates the boronic acid towards transmetalation, it does not typically poison the palladium catalyst. Sterically hindered electrophiles, such as ortho-substituted aryl halides, may present challenges, leading to lower yields or requiring higher catalyst loadings and more forcing conditions.

Below is a representative table illustrating the expected scope of the Suzuki-Miyaura reaction with this boronic acid based on established methodologies.

ElectrophileCatalyst System (Exemplary)BaseSolventExpected Outcome
Aryl IodidePd(PPh₃)₄Na₂CO₃Toluene (B28343)/H₂OHigh Yield
Aryl BromidePd(OAc)₂ / SPhosK₃PO₄DioxaneHigh Yield
Aryl ChloridePd₂(dba)₃ / XPhosCs₂CO₃t-BuOHModerate to High Yield
Heteroaryl BromidePdCl₂(dppf)K₂CO₃DMFGood to High Yield
Vinyl BromidePd(PPh₃)₄NaOEtTHFGood Yield
Ligand and Catalyst System Optimization in Aqueous and Organic Media

The choice of ligand and solvent system is paramount for achieving high efficiency in the Suzuki-Miyaura coupling of this compound. The ligand stabilizes the palladium catalyst, modulates its reactivity, and facilitates the elementary steps of the catalytic cycle.

In Organic Media: For standard couplings with aryl bromides, traditional phosphine ligands like triphenylphosphine (B44618) (PPh₃) are often sufficient. However, for more challenging substrates like aryl chlorides or sterically hindered partners, more sophisticated ligands are necessary. Bulky, electron-rich monophosphine ligands (e.g., SPhos, XPhos, RuPhos) have proven highly effective in promoting these difficult couplings by accelerating both oxidative addition and reductive elimination. researchgate.net

In Aqueous Media: Suzuki-Miyaura reactions in water or aqueous/organic mixtures are highly desirable from a green chemistry perspective. These conditions often require water-soluble ligands, such as sulfonated phosphines (e.g., TPPTS), or the use of phase-transfer catalysts. Alternatively, some modern catalyst systems show high activity in aqueous media even without specialized ligands, relying on the formation of highly active palladium-hydroxo species. Given the polarity of this compound, aqueous conditions could offer a viable and environmentally friendly reaction medium. Optimization would involve screening various bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and potentially a co-solvent like ethanol (B145695) or THF to ensure substrate solubility.

Mechanistic Insights into Oxidative Addition, Transmetalation, and Reductive Elimination

The mechanism of the Suzuki-Miyaura reaction has been studied extensively.

Oxidative Addition: This is often the rate-determining step, especially with unreactive electrophiles like aryl chlorides. A coordinatively unsaturated 12- or 14-electron Pd(0) species is believed to be the active catalyst that adds to the aryl halide.

Transmetalation: This step is complex and widely debated. The prevailing mechanism involves activation of the boronic acid by a base (e.g., hydroxide (B78521) or carbonate) to form a tetracoordinate boronate species [Ar-B(OH)₃]⁻. This boronate is significantly more nucleophilic than the neutral boronic acid and transfers its aryl group to the Pd(II) center. An alternative "oxo-palladium pathway" suggests that the base first coordinates to the palladium, forming a palladium-hydroxo complex, which then reacts with the neutral boronic acid. For this compound, the electron-withdrawing cyano group slows this step by reducing the nucleophilicity of the ipso-carbon being transferred.

Reductive Elimination: This final step forms the product and regenerates the catalyst. It typically proceeds readily from a cis-diorganopalladium(II) complex. The use of bulky ligands can accelerate this step by promoting the necessary cis-configuration and inducing steric strain that is relieved upon elimination.

Copper-Promoted Chan-Lam Coupling Reactions

The Chan-Lam coupling (also known as the Chan-Evans-Lam reaction) is a copper-mediated or -catalyzed reaction that forms carbon-heteroatom bonds, typically C-N or C-O bonds, from arylboronic acids. It provides a powerful alternative to palladium-catalyzed Buchwald-Hartwig amination. The reaction is often performed under mild conditions, frequently at room temperature and open to the air, using a copper source like Cu(OAc)₂.

This compound can be used as the aryl donor in these reactions to synthesize aryl amines, amides, and ethers. The general mechanism is thought to involve the formation of a copper(II)-aryl species, which then coordinates with the amine or alcohol nucleophile. A subsequent reductive elimination from a transient Cu(III) intermediate is proposed to yield the final product and a Cu(I) species, which is then re-oxidized to Cu(II) by an oxidant (often atmospheric oxygen) to complete the catalytic cycle.

This boronic acid would be expected to couple with a range of primary and secondary amines, anilines, and phenols. The presence of the benzyloxy and cyano groups may influence reaction rates, but the reaction is generally tolerant of various functional groups.

NucleophileCopper SourceBase/Additive (Exemplary)SolventExpected Outcome
AnilineCu(OAc)₂Pyridine (B92270)DCMGood Yield
BenzylamineCu(OAc)₂Et₃NTolueneGood Yield
Phenol (B47542)Cu(OAc)₂DMAPCH₂Cl₂Moderate to Good Yield
ImidazoleCuIK₂CO₃DMFGood Yield

Other Metal-Catalyzed Cross-Couplings (e.g., Stille, Sonogashira, Liebeskind-Srogl)

While less common for boronic acids compared to the Suzuki-Miyaura reaction, related cross-coupling methodologies could potentially employ this compound or its derivatives.

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide, catalyzed by palladium. While boronic acids are not direct partners, they are often used to synthesize the required organostannane reagents.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper co-catalyst. Boronic acids are not directly involved.

Liebeskind-Srogl Coupling: This reaction involves the palladium-catalyzed, copper(I)-mediated coupling of a thioester with a boronic acid to form a ketone. This reaction proceeds under neutral conditions and could be a viable method for synthesizing ketones derived from this compound. A potential application would be the reaction with an S-alkyl or S-aryl thioester to yield 4-(benzyloxy)-3-cyanobenzophenone derivatives. This cyanide-free method offers an alternative route for preparing aryl nitriles when coupling with thiocyanates. nih.gov

Non-Cross-Coupling Transformations

The 1,4-conjugate addition of arylboronic acids to α,β-unsaturated carbonyl compounds is a powerful method for carbon-carbon bond formation, catalyzed predominantly by transition metals like rhodium and palladium. organic-chemistry.orgnih.govbeilstein-journals.org The generally accepted mechanism for the rhodium-catalyzed variant involves the transmetalation of the aryl group from the boronic acid to a rhodium(I) complex. wiley-vch.de This step is often facilitated by a basic medium, which converts the rhodium catalyst into a more reactive rhodium-hydroxo species, which in turn reacts with the boronic acid to form an aryl-rhodium intermediate. organic-chemistry.orgwiley-vch.de This intermediate then undergoes insertion of the α,β-unsaturated substrate, followed by protonolysis to yield the β-arylated product and regenerate the active catalyst. wiley-vch.de

For this compound, the rate of the crucial transmetalation step is expected to be significantly influenced by its electronic properties. The aryl group's nucleophilicity is diminished by the potent electron-withdrawing effect of the cyano group, which can slow the transfer of the aryl moiety to the metal center. Consequently, harsher reaction conditions or more activated catalytic systems may be necessary to achieve efficient conversion compared to electron-rich or electronically neutral arylboronic acids. organic-chemistry.orgacs.org

Table 1: Representative Rhodium-Catalyzed Conjugate Additions of Arylboronic Acids to Enones
Arylboronic AcidEnoneCatalyst SystemYield (%)Reference
Phenylboronic acid2-Cyclohexen-1-one[Rh(acac)(CO)2]/dppb99 wiley-vch.de
4-Methoxyphenylboronic acid2-Cyclohexen-1-oneRh(acac)(C2H4)2/(S)-binap98 organic-chemistry.org
4-Trifluoromethylphenylboronic acid2-Cyclohexen-1-oneRh(acac)(C2H4)2/(S)-binap68 organic-chemistry.org

Homologation reactions provide a means to insert a methylene (B1212753) (-CH2-) group into a molecule. A recently developed method allows for the formal homologation of arylboronic acids to their corresponding benzylboronic acid pinacol (B44631) esters. nih.govresearchgate.netacs.orgchemrxiv.org This transformation is catalyzed by palladium and utilizes a halomethylboronic acid pinacol ester (e.g., bromomethyl Bpin) as the carbenoid equivalent. chemrxiv.org The mechanism is proposed to involve a rare oxidative addition of the Pd(0) catalyst to the C-Br bond of the halomethylboron reagent, a step facilitated by an α-boryl effect. nih.govacs.org This is followed by a chemoselective transmetalation, where the aryl group of the arylboronic acid displaces the halide on the palladium center. The final step is a reductive elimination that forms the C-C bond, yielding the benzylboronic ester product. chemrxiv.org

The success of this reaction with this compound would depend on the delicate balance of reactivity in the transmetalation step. The electron-deficient nature of the aryl ring could disfavor its transfer to the palladium center. However, the methodology has been shown to be tolerant of a range of electronically diverse arylboronic acids. researchgate.netchemrxiv.org

Table 2: Palladium-Catalyzed Homologation of Various Arylboronic Acids
Arylboronic AcidHomologating AgentCatalyst SystemProductYield (%)Reference
4-Methoxyphenylboronic acidBrCH2B(pin)Pd(OAc)2/SPhos4-Methoxybenzylboronic acid pinacol ester79 chemrxiv.org
4-Chlorophenylboronic acidBrCH2B(pin)Pd(OAc)2/SPhos4-Chlorobenzylboronic acid pinacol ester75 chemrxiv.org
3-Trifluoromethylphenylboronic acidBrCH2B(pin)Pd(OAc)2/SPhos3-Trifluoromethylbenzylboronic acid pinacol ester66 chemrxiv.org

Sigmatropic rearrangements are pericyclic reactions where one sigma bond is broken while another is formed. wikipedia.org The researchgate.netresearchgate.net-sigmatropic rearrangement, which includes the Cope and Claisen rearrangements, is a synthetically powerful class of these transformations. imperial.ac.ukyoutube.com While not a direct reaction of the boronic acid itself, it is conceivable that this compound could be converted to an allyl boronate ester intermediate. Such an intermediate could, in principle, undergo a researchgate.netresearchgate.net-sigmatropic rearrangement. In this hypothetical scenario, the aryl group would migrate from the boron atom to the γ-carbon of the allyl group.

Alternatively, arylboronic acids can act as nucleophiles in catalytic allylation reactions. For instance, arylboronic acids have been used in dehydrative C-alkylation and allylation of benzylic and allylic alcohols, where the boronic acid catalyzes the formation of a carbocationic intermediate from the alcohol, which is then trapped by a suitable nucleophile. researchgate.netacs.org In a different context, the aryl group of the boronic acid itself can act as the nucleophile, attacking an allylic electrophile, often in a transition-metal-catalyzed process. researchgate.net The nucleophilicity of the [4-(Benzyloxy)-3-cyanophenyl] group would be a key factor in such a reaction, with the electron-withdrawing cyano group likely reducing its reactivity.

The oxidation of arylboronic acids to the corresponding phenols is a fundamental and widely used transformation. rsc.org This reaction, often referred to as ipso-hydroxylation, can be achieved with various oxidants, including hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (MCPBA), and N-oxides. organic-chemistry.orgarkat-usa.orgnih.gov The general mechanism involves the initial reaction of the boronic acid with the oxidant to form a reactive boronate intermediate. This is followed by a key 1,2-migratory insertion, where the aryl group shifts from the boron atom to an adjacent oxygen atom. organic-chemistry.orgarkat-usa.org The resulting borate (B1201080) ester is then hydrolyzed to afford the phenol and boric acid.

Table 3: Oxidation of Substituted Arylboronic Acids to Phenols
Arylboronic AcidOxidantConditionsYield (%)Reference
4-Methoxyphenylboronic acidMCPBAH₂O/EtOH, rt99 organic-chemistry.org
4-Chlorophenylboronic acidH₂O₂H₂O/EtOH, rt, 1 min97 arkat-usa.org
4-Cyanophenylboronic acidSodium PerborateH₂O, rt, 5 min93 rsc.org
3-Nitrophenylboronic acidPyridine N-oxideDCM, rt, 5 min95 nih.gov

The Petasis Borono-Mannich (PBM) reaction is a versatile multicomponent reaction that combines an amine, a carbonyl compound (often an aldehyde), and an organoboronic acid to produce substituted amines, including valuable unnatural α-amino acids. organic-chemistry.org The reaction proceeds via the condensation of the amine and aldehyde to form an intermediate iminium ion. The organoboronic acid then adds to this electrophilic species. A proposed mechanism involves the formation of a boronate complex between the boronic acid and the hydroxyl group of the intermediate carbinolamine, followed by an intramolecular transfer of the aryl group to the iminium carbon. organic-chemistry.org

The scope of the PBM reaction is broad, but the electronic nature of the boronic acid plays a critical role. Electron-rich arylboronic acids generally perform better. organic-chemistry.org Electron-poor arylboronic acids are known to be less reactive and can result in lower yields or require elevated temperatures, such as those achievable with microwave irradiation, to drive the reaction to completion. researchgate.netorganic-chemistry.org Given the presence of the electron-withdrawing cyano group, this compound would be classified as an electron-poor substrate for this reaction. Therefore, it is anticipated that forcing conditions would be necessary to achieve efficient coupling in a Petasis reaction involving this particular boronic acid. researchgate.netorganic-chemistry.org

Table 4: Effect of Arylboronic Acid Electronics in the Petasis Reaction
AmineAldehydeArylboronic AcidConditionsYield (%)Reference
3-AminopyridineGlyoxylic acid4-Methoxyphenylboronic acidMicrowave, 120°C, 10 min87 researchgate.net
3-AminopyridineGlyoxylic acidPhenylboronic acidMicrowave, 120°C, 10 min25 researchgate.net
4-NitroanilineGlyoxylic acid4-Methoxyphenylboronic acidMicrowave, 120°C, 10 min79 organic-chemistry.org

The direct functionalization of C-H bonds is a central goal in modern organic synthesis. A notable non-cross-coupling application of arylboronic acids is the ruthenium-catalyzed direct arylation of benzylic sp³ C-H bonds. nih.govsci-hub.se This reaction typically involves an acyclic amine substrate bearing a directing group, such as a pyridine ring. sci-hub.se The directing group coordinates to the ruthenium catalyst, positioning it to selectively activate a C-H bond at the benzylic position via cyclometalation. The resulting ruthenacycle then reacts with the arylboronate, leading to the formation of a new carbon-carbon bond and regeneration of the catalyst. This transformation is highly regioselective for the benzylic position. nih.govsci-hub.se

The reaction has been shown to be compatible with a variety of substituted arylboronates. sci-hub.se For this compound, its performance would again hinge on the efficiency of the step involving the boron reagent, likely a transmetalation-type process with the ruthenium center. While the electronic deficiency imparted by the cyano group could be a factor, the methodology has proven robust for a range of arylboronates, suggesting that this compound could be a viable coupling partner. nih.gov

Table 5: Ruthenium-Catalyzed Direct Arylation of a Benzylic Amine with Various Arylboronates
Benzylic Amine SubstrateArylboronateCatalystYield (%)Reference
N-benzyl-3-methylpicolinamidePhenylboronic acid neopentyl glycol esterRu₃(CO)₁₂92 sci-hub.se
N-benzyl-3-methylpicolinamide4-Fluorophenylboronic acid neopentyl glycol esterRu₃(CO)₁₂87 sci-hub.se
N-benzyl-3-methylpicolinamide4-Trifluoromethylphenylboronic acid neopentyl glycol esterRu₃(CO)₁₂75 sci-hub.se

Reactions with Specific Aryl Systems (e.g., Nitroarenes, Fullerenes)

While specific studies on the reactions of this compound with nitroarenes and fullerenes are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established chemistry of arylboronic acids with these particular aryl systems. The presence of the electron-withdrawing cyano group and the bulky benzyloxy group can influence the electronic and steric properties of the boronic acid, potentially affecting reaction rates and yields.

Reactions with Nitroarenes

The reaction of arylboronic acids with nitroarenes typically proceeds via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, leading to the synthesis of nitrobiphenyl derivatives. The general mechanism involves the oxidative addition of the nitroarene to a palladium(0) complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.comorganic-chemistry.orgthieme-connect.com

Recent advancements have demonstrated that the C-NO2 bond of nitroarenes can be directly utilized as a coupling handle in Suzuki-Miyaura reactions, offering an alternative to the more common use of aryl halides. organic-chemistry.orgacs.orgnih.gov This denitrative cross-coupling is significant as nitroarenes are readily available starting materials. organic-chemistry.org The success of this transformation often relies on the use of specialized palladium catalysts, such as those bearing bulky and electron-rich phosphine ligands like BrettPhos, which facilitate the challenging oxidative addition of the Ar–NO2 bond. thieme-connect.comacs.org

The reaction conditions, including the choice of palladium precursor, ligand, base, and solvent, are crucial for achieving high yields. organic-chemistry.org For instance, the combination of Pd(acac)2, BrettPhos, and a base like K3PO4 in a solvent such as 1,4-dioxane (B91453) at elevated temperatures has been shown to be effective for the coupling of various nitroarenes with arylboronic acids. organic-chemistry.org

The electronic nature of the substituents on both coupling partners can influence the reaction efficiency. Generally, electron-deficient nitroarenes and electron-rich arylboronic acids tend to give better results. mdpi.com In the case of this compound, the electron-withdrawing nature of the cyano group might impact its transmetalation rate.

Below is a representative table illustrating the Suzuki-Miyaura coupling of various arylboronic acids with nitroarenes, which provides a basis for the expected reactivity of this compound.

Arylboronic AcidNitroareneCatalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference
Phenylboronic acid1-Iodo-2-nitrobenzenePd(OAc)2K2CO3Toluene100Moderate researchgate.net
4-Methoxyphenylboronic acidNitrobenzenePd(acac)2/BrettPhosK3PO4·nH2O1,4-Dioxane13081 thieme-connect.com
4-Tolylboronic acid1-Chloro-2-nitrobenzenePd(PPh3)4Na2CO3MeOH/H2OMicrowaveGood researchgate.net
3-Nitrophenylboronic acidBromobenzenePd(PPh3)4Na2CO3Toluene/H2O80Good nih.gov

Reactions with Fullerenes

The functionalization of fullerenes, such as C60, with arylboronic acids is a significant area of research for the development of novel materials with applications in electronics and medicine. nih.govresearchgate.net A key method for achieving this is the rhodium-catalyzed hydroarylation reaction. diva-portal.orgdiva-portal.org This reaction involves the addition of an aryl group and a hydrogen atom across one of the researchgate.netresearchgate.net double bonds of the fullerene cage. nih.gov

The proposed mechanism for this transformation involves the formation of an aryl-rhodium species from the arylboronic acid. This species then coordinates to the fullerene, followed by insertion of the fullerene into the aryl-rhodium bond. The final step is the protodemetalation, often facilitated by a protic additive such as water or an alcohol, which delivers a hydrogen atom to the fullerene cage and regenerates the active rhodium catalyst. nih.govresearchgate.net

The reaction conditions, including the choice of rhodium catalyst, solvent, and protic additive, are critical for the efficiency of the hydroarylation. diva-portal.orgdiva-portal.org For example, catalysts like [Rh(cod)(MeCN)2]BF4 have been used effectively in solvents such as o-dichlorobenzene with the addition of methanol (B129727) or a tert-butanol/water mixture. diva-portal.org The electronic properties of the arylboronic acid can also play a role, with both electron-rich and electron-poor arylboronic acids having been successfully employed. diva-portal.org

For this compound, the steric bulk of the benzyloxy group might influence the approach of the molecule to the fullerene cage. The Prato reaction, a 1,3-dipolar cycloaddition of azomethine ylides, is another well-known method for fullerene functionalization, though it does not directly involve boronic acids. wikipedia.orggoogle.com

The following table presents representative examples of the rhodium-catalyzed hydroarylation of C60 with various arylboronic acids, illustrating the general scope and conditions for this type of reaction.

Arylboronic AcidFullereneCatalystProtic AdditiveSolventTemperature (°C)Yield (%)Reference
4-Tolylboronic acidC60[Rh(cod)(MeCN)2]BF4t-BuOH/H2Oo-DCB110Good diva-portal.org
Phenylboronic acidC60Rh(I) complexH2Oo-DCB60Reported nih.gov
4-Fluorophenylboronic acidC60[Rh(cod)(MeCN)2]BF4MeOHo-DCB110Moderate diva-portal.org
4-Methoxyphenylboronic acidC60Rh(I) complext-BuOHo-DCB110Good diva-portal.org

Advanced Synthetic Applications of 4 Benzyloxy 3 Cyanophenyl Boronic Acid As a Building Block

Construction of Complex Biaryl and Heteroaryl Architectures

The primary application of [4-(Benzyloxy)-3-cyanophenyl]boronic acid in synthetic chemistry lies in its role as a nucleophilic partner in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. chemimpex.comnih.gov This reaction is one of the most robust and widely used methods for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures. mdpi.comresearchgate.net These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and organic materials. mdpi.com

The boronic acid functionality allows for the coupling of the 4-(benzyloxy)-3-cyanophenyl unit to a variety of aryl or heteroaryl halides and triflates. To enhance its stability and handling, this compound is often converted to its corresponding boronic ester, such as the pinacol (B44631) ester (4-benzyloxy-3-cyanophenyl-4,4,5,5-tetramethyl- sigmaaldrich.comselleckchem.comresearchgate.netdioxaborolane). researchgate.net This derivative demonstrates improved reactivity and is readily used in palladium-catalyzed processes to yield complex molecules that would be challenging to synthesize through other methods. researchgate.netnih.gov

Compound NameChemical Structure
This compoundStructure of this compound
4-(Benzyloxy)-3-cyano-phenyl-4,4,5,5-tetramethyl- sigmaaldrich.comselleckchem.comresearchgate.netdioxaborolaneStructure of 4-(Benzyloxy)-3-cyano-phenyl-4,4,5,5-tetramethyl-[<a 5] selleckchem.comresearchgate.netdioxaborolane" src="https://i.imgur.com/example2.png" width="250"/>

Role in the Synthesis of Diverse Functionalized Organic Molecules

The structural features of this compound make it an invaluable precursor in the synthesis of a wide range of functionalized organic molecules, particularly those with significant biological activity.

This boronic acid derivative serves as a key starting material or intermediate for several classes of compounds with therapeutic potential. Its utility in Suzuki cross-coupling reactions allows for the efficient assembly of complex scaffolds required for biological function. sigmaaldrich.com

Himbacine Analogs: Himbacine is a natural alkaloid known for its potent antagonist activity at muscarinic M2 receptors. nih.gov Synthetic analogs of himbacine have been investigated as potential antiplatelet agents and thrombin receptor antagonists. sigmaaldrich.com The synthesis of these complex analogs often requires the coupling of different aromatic fragments, a task for which arylboronic acids are ideally suited.

Antimalarial Compounds: The emergence of drug-resistant malaria parasites necessitates the development of new therapeutic agents. nih.gov Many novel antimalarial candidates feature biaryl or heteroaryl cores, which are constructed using palladium-catalyzed cross-coupling reactions. sigmaaldrich.comnih.gov Arylboronic acids like this compound are crucial reagents in synthetic strategies aimed at producing these next-generation antimalarial drugs. mdpi.com

Tpl2 Kinase Inhibitors: Tumor progression locus-2 (Tpl2) kinase is a critical mediator in the inflammatory signaling pathway, making it an attractive target for the treatment of inflammatory diseases. researchgate.net Inhibitors of Tpl2 often possess complex, nitrogen-containing heterocyclic structures. The synthesis of these inhibitors frequently employs arylboronic acids to introduce specific substituted phenyl rings into the final molecule, modulating potency and selectivity. sigmaaldrich.com

P2X7 Antagonists: The P2X7 receptor is an ATP-gated ion channel involved in inflammation and chronic pain, and its antagonists are being explored as potential therapeutics. nih.govnih.gov The molecular architecture of many potent P2X7 antagonists is based on a biaryl framework. researchgate.net The synthesis of these compounds relies on the use of substituted phenylboronic acids to build this core structure. sigmaaldrich.com

Compound ClassTherapeutic RelevanceRole of the Boronic Acid Building Block
Himbacine AnalogsThrombin receptor antagonists, potential antiplatelet agents. sigmaaldrich.comEnables the construction of the complex polycyclic scaffold via C-C bond formation.
Antimalarial CompoundsTreatment of drug-resistant malaria. sigmaaldrich.comnih.govUsed in Suzuki cross-coupling to assemble biaryl structures common in novel antimalarials. sigmaaldrich.com
Tpl2 Kinase InhibitorsTreatment of inflammatory diseases. researchgate.netServes as a key precursor for introducing substituted aryl moieties into heterocyclic inhibitor scaffolds. sigmaaldrich.com
P2X7 AntagonistsTreatment of inflammatory conditions and chronic pain. nih.govEssential for synthesizing the core biaryl framework of the antagonist molecules. sigmaaldrich.comresearchgate.net

Compounds containing the 4-(benzyloxy)phenyl moiety have been shown to possess immunomodulatory activity. For instance, 4-(Benzyloxy)phenol has been studied for its ability to facilitate intracellular mycobacterial clearance in macrophages. nih.gov this compound provides a synthetic handle—the boronic acid group—to incorporate this potentially immunomodulatory fragment into larger, more complex molecules. This allows for the development of advanced immunomodulators where the benzyloxy-cyanophenyl core can be systematically modified to optimize activity, selectivity, and pharmacokinetic properties.

The HIV-1 integrase enzyme is essential for viral replication, making it a prime target for antiretroviral therapy. nih.gov Inhibitors of this enzyme are a critical component of modern combination therapies. These inhibitors are often complex molecules designed to chelate divalent metal ions in the enzyme's active site. nih.govresearchgate.net The synthesis of these compounds is a multistep process that relies on versatile building blocks. Arylboronic acids such as this compound are valuable in this context, allowing for the strategic construction of the inhibitor's scaffold. The cyano and benzyloxy groups can be used to fine-tune electronic and steric properties, influencing the binding affinity of the final compound to the integrase enzyme.

Contributions to Materials Science Research

The utility of this compound extends beyond pharmaceuticals into the realm of materials science. Boronic acids, in general, are increasingly being used to create functional polymers and advanced nanomaterials.

Arylboronic acids are valuable monomers and surface-modifying agents in the synthesis of advanced materials. A closely related compound, 4-benzyloxy-3-chlorophenylboronic acid, is utilized in the design of novel polymers and nanomaterials with unique optical and electrical properties. chemimpex.com By analogy, this compound can be incorporated into polymer backbones or grafted onto the surfaces of nanoparticles. nih.gov

The boronic acid group can form reversible covalent bonds with diols, a property that can be exploited to create "smart" materials that respond to the presence of sugars or to changes in pH. escholarship.org Such materials have applications in sensors, diagnostics, and controlled drug delivery systems. nih.govresearchgate.net The presence of the cyano and benzyloxy groups on the aromatic ring of this compound would impart specific properties, such as altered hydrophobicity, polarity, and fluorescence, to the resulting polymers or nanomaterials. nih.gov

Development of Optoelectronic Materials

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in the synthesis of conjugated polymers and small molecules for optoelectronic applications. Arylboronic acids are crucial partners in these reactions for constructing the carbon-carbon bonds that form the backbone of such materials. While direct examples involving this compound are not readily found in the literature, its structure suggests potential utility. The cyano group can act as an electron-accepting unit, which is a desirable feature in materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) to facilitate charge separation and transport.

The general synthetic approach would involve the palladium-catalyzed cross-coupling of this compound with a suitable aryl halide partner. The choice of the coupling partner would be critical in tuning the electronic and photophysical properties of the resulting material. For instance, coupling with an electron-rich aromatic system could lead to a donor-acceptor architecture, which is a common strategy for designing materials with tailored band gaps and emission characteristics.

Table 1: Potential Optoelectronic Material Precursors via Suzuki-Miyaura Coupling

This compoundAryl Halide Partner (Example)Potential Material Class
9,9-dioctylfluorene-2,7-dibromideBlue-emitting conjugated polymer
4,7-dibromobenzo[c] researchgate.netsemanticscholar.orgthiadiazoleLow band gap polymer for OPVs
N-(2,5-dibromophenyl)carbazoleHost material for phosphorescent OLEDs

Note: The table presents hypothetical examples based on established principles of materials design. Specific synthesis and characterization of these compounds using this compound are not reported in the available literature.

Utility in Ligand Design and Catalysis Research

The design of organic ligands is central to the development of novel transition metal catalysts. The functional groups on a ligand framework play a crucial role in modulating the electronic and steric properties of the metal center, thereby influencing the catalyst's activity, selectivity, and stability. The cyano group in this compound can serve as a coordinating atom for a metal center. Furthermore, the boronic acid moiety can be transformed into other functional groups, or the entire molecule can be incorporated into a larger ligand scaffold.

For example, the boronic acid could be used in a Suzuki-Miyaura coupling to attach this substituted phenyl ring to a larger chelating ligand backbone, such as a bipyridine or phenanthroline. The resulting ligand would possess a pendant benzyloxy and cyano-substituted phenyl group, which could influence the catalytic properties of a coordinated metal ion through steric hindrance or electronic effects.

Another potential application lies in the synthesis of frustrated Lewis pairs (FLPs), where the boronic acid acts as the Lewis acid and the cyano group, or a derivative thereof, could be part of the Lewis base. Such systems are known to activate small molecules and catalyze a variety of chemical transformations.

Table 2: Potential Ligand Scaffolds Incorporating the [4-(Benzyloxy)-3-cyanophenyl] Moiety

Ligand ClassSynthetic StrategyPotential Catalytic Application
Bipyridine-basedSuzuki-Miyaura coupling of a brominated bipyridine with this compoundCross-coupling reactions, polymerization
Phosphine-basedMulti-step synthesis involving the introduction of a phosphine (B1218219) group onto a derivative of the boronic acidAsymmetric hydrogenation, hydroformylation
N-heterocyclic carbene (NHC) basedIncorporation of the [4-(Benzyloxy)-3-cyanophenyl] group as a wingtip substituent on an NHC precursorMetathesis, C-H activation

Note: This table outlines conceptual approaches to ligand design. The synthesis and catalytic application of these specific ligands have not been documented in scientific literature.

Structural Characterization and Supramolecular Chemistry of 4 Benzyloxy 3 Cyanophenyl Boronic Acid

Solid-State Structural Analysis (e.g., X-ray Crystallography of Derivatives)

While a specific single-crystal X-ray diffraction study for [4-(Benzyloxy)-3-cyanophenyl]boronic acid has not been extensively reported in publicly accessible databases, its solid-state behavior can be inferred from the well-documented structural chemistry of related arylboronic acids. nih.govrsc.org The boronic acid functional group, –B(OH)₂, is a potent director of molecular assembly, capable of acting as both a hydrogen bond donor and acceptor, much like carboxylic acids and amides. nih.gov

A nearly universal feature in the crystal structures of arylboronic acids is the formation of a robust, centrosymmetric dimer. rsc.org This primary structural motif is assembled through a pair of strong O–H···O hydrogen bonds between the boronic acid groups of two separate molecules. This interaction creates a characteristic eight-membered ring.

Beyond this initial dimerization, the two remaining hydroxyl hydrogen atoms on the dimer unit are available to form secondary hydrogen bonds. rsc.org These interactions typically link the dimer units into larger, extended supramolecular structures. In the parent phenylboronic acid, for instance, each dimer connects to four other dimers, creating a complex three-dimensional network. rsc.org For ortho-substituted phenylboronic acids, steric hindrance often leads to a simpler, ribbon-like motif where each dimer is connected to only two others. rsc.org Given the substitution pattern of this compound, it is plausible that it would form similar extended networks, potentially influenced by interactions involving the cyano and benzyloxy groups. In studies of 4-cyanophenylboronic acid, both homomeric interactions between the –B(OH)₂ groups and heteromeric O–H···N hydrogen bonds have been observed in co-crystals. nih.gov

The principles of crystal engineering leverage predictable intermolecular interactions to design solid-state architectures with desired properties. For arylboronic acids, the primary hydrogen-bonding synthons involving the –B(OH)₂ group are key to controlling molecular packing. researchgate.net The conformational flexibility of the –B(OH)₂ group (exhibiting syn-syn, syn-anti, and anti-anti conformers) allows for a diversity of recognition patterns and resulting supramolecular architectures. nih.gov

The interplay of strong O–H···O hydrogen bonds, weaker C–H···O or C–H···N interactions, and π–π stacking of the aromatic rings dictates the final crystal packing. nih.gov Depending on the specific substituents and crystallization conditions, these interactions can guide the assembly of molecules into varied motifs such as stacked layers, helical chains, or interwoven ribbons. nih.gov The presence of the bulky benzyloxy group and the polar cyano group in this compound would be expected to play a significant role in directing the ultimate three-dimensional arrangement in the crystal lattice.

Solution-Phase Aggregation and Speciation Studies

In solution, the behavior of boronic acids is dominated by an equilibrium between the monomeric acid and its cyclic trimeric anhydride (B1165640), known as a boroxine (B1236090). clockss.orgclockss.org This equilibrium is highly sensitive to the solvent, concentration, temperature, and the presence of water. In aprotic organic solvents, the formation of the boroxine is often favored, representing a significant form of self-association or aggregation. The addition of water can readily hydrolyze the boroxine back to three molecules of the corresponding boronic acid. clockss.org

While specific aggregation studies on this compound are not detailed in the reviewed literature, its speciation in solution would be expected to follow this general pattern. The electronic nature of the substituents on the phenyl ring influences the position of this equilibrium. Electron-donating groups tend to stabilize the boroxine and favor its formation, whereas electron-withdrawing groups can accelerate hydrolysis. clockss.org

Formation of Boronate Esters and Boroxines

The reactivity of the boronic acid moiety is central to its utility, with two key transformations being the formation of boronate esters and boroxines.

Boronic acids are frequently converted to their corresponding boronate esters to enhance stability, modify reactivity, and improve solubility for applications like the Suzuki-Miyaura cross-coupling reaction. Pinacol (B44631) esters are among the most common and stable derivatives.

The synthesis of the pinacol ester of this compound, namely 4-(benzyloxy)-3-cyanophenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, has been successfully reported. The synthesis is achieved via a palladium-catalyzed borylation reaction. The starting material, 4-(benzyloxy)-3-cyano-1-bromobenzene, is reacted with bis(pinacolato)diboron (B136004) in the presence of a palladium catalyst and a suitable base.

Table 1: Reagents and Conditions for the Synthesis of this compound Pinacol Ester
ReactantReagentCatalyst/BaseSolventProduct
4-(benzyloxy)-3-cyano-1-bromobenzeneBis(pinacolato)diboron (B₂pin₂)Pd(dppf)Cl₂ / Potassium Acetate (B1210297) (KOAc)Dioxane4-(benzyloxy)-3-cyanophenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

This method is a standard and efficient route for preparing a wide range of arylboronic acid pinacol esters. clockss.orgorganic-chemistry.orgescholarship.org

Boroxines are six-membered B₃O₃ rings formed by the intermolecular dehydration of three boronic acid molecules. eckerd.edu This condensation reaction is reversible, with the equilibrium position depending on thermodynamic factors. clockss.orgresearchgate.net

3 R–B(OH)₂ ⇌ (RBO)₃ + 3 H₂O

The formation of a boroxine from its corresponding boronic acid is typically an entropically driven process. clockss.orgresearchgate.net Although the reaction is often enthalpically unfavorable (endothermic), this cost is overcome by the significant positive entropy change associated with the release of three molecules of water into the bulk solvent. clockss.orgclockss.org Consequently, boroxine formation is favored at higher temperatures and under anhydrous conditions. Computational studies have helped to clarify the thermodynamics of this process for various aryl boronic acids. nih.gov The electronic properties of the aryl substituents also play a key role; electron-donating groups on the phenyl ring tend to increase the equilibrium constant for boroxine formation. clockss.org

Emerging Research Directions and Future Outlook for 4 Benzyloxy 3 Cyanophenyl Boronic Acid

Development of Novel Catalytic Systems Utilizing Boronic Acid Moieties

The boronic acid group is not just a passive participant in coupling reactions; it is increasingly being exploited as a key component in the design of novel catalytic systems. The ability of boronic acids to reversibly form covalent bonds with hydroxyl groups is being leveraged for the electrophilic and nucleophilic activation of various functional groups. rsc.org This principle of boronic acid catalysis (BAC) offers a pathway to milder, more selective, and atom-economical reactions by avoiding the need for stoichiometric activating agents. rsc.orgualberta.ca

For a molecule like [4-(Benzyloxy)-3-cyanophenyl]boronic acid, its integration into larger structures can yield catalysts with tailored properties. Research into phenylboronic acid (PBA)-functionalized materials demonstrates this potential. For instance, incorporating boronic acid moieties into polymers, nanoparticles, or metal-organic frameworks (MOFs) can create specialized catalytic environments. researchgate.netmdpi.com

Key research avenues include:

Immobilized Catalysts: Functionalizing solid supports such as mesoporous silica (B1680970) or magnetic nanoparticles with this compound could lead to robust, recyclable catalysts. nih.gov These systems are particularly valuable for industrial processes where catalyst separation and reuse are critical.

Dual Catalysis Systems: The boronic acid moiety can be used in conjunction with other catalytic motifs, such as chiral amines, to enable dual catalytic methodologies for asymmetric synthesis. ualberta.ca

MOF-Based Catalysis: The integration of boronic acids into the linker units of MOFs creates porous materials with active sites for recognizing and transforming substrates. researchgate.net The benzyloxy and cyano groups on the phenyl ring could further influence the catalytic pocket's steric and electronic environment.

Table 1: Potential Catalytic Applications Utilizing Boronic Acid Moieties
Catalytic System TypeRole of the Boronic Acid MoietyPotential ApplicationKey Advantage
Boronic Acid Catalysis (BAC)Activates hydroxyl groups (e.g., in carboxylic acids, alcohols) via reversible covalent bonding. rsc.orgualberta.caDirect amide formation, Friedel-Crafts reactions. rsc.orgualberta.caAvoids wasteful stoichiometric activators. ualberta.ca
Functionalized NanoparticlesActs as an anchor to immobilize catalytic species or participates directly in the reaction. nih.govAqueous-phase cross-coupling reactions.High surface area, easy separation and recyclability.
Metal-Organic Frameworks (MOFs)Serves as a functional part of the organic linker to create active sites within the framework. researchgate.netSelective binding and transformation of diol-containing molecules. researchgate.netTunable porosity and controllable active site density. researchgate.net

Integration into Flow Chemistry and Automated Synthesis Platforms

The demand for rapid synthesis, optimization, and screening of new molecules has driven the adoption of flow chemistry and automated synthesis platforms. Boronic acids, including functionalized derivatives like this compound, are exceptionally well-suited for these technologies.

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processes, including superior control over reaction parameters (temperature, pressure, time), enhanced safety, and scalability. organic-chemistry.orgacs.org Simple flow setups have been developed for the multigram-scale synthesis of boronic acids with reaction times of less than a second. organic-chemistry.orgacs.org This allows for the rapid, on-demand production of building blocks like this compound, which can then be directly integrated into subsequent multi-step flow sequences. nih.gov The use of flow chemistry can also suppress side reactions, leading to higher purity products. nih.gov

Automated Synthesis Platforms: Robotic systems are revolutionizing chemical synthesis by enabling high-throughput experimentation and library generation with minimal human intervention. nih.govchemh.com Boronic acids are key reagents in automated platforms designed for Suzuki-Miyaura cross-coupling and other transformations. synplechem.com These systems often use pre-packaged reagent cartridges and automated purification to accelerate the discovery of new compounds. researchgate.net The structural features of this compound make it an ideal candidate for such platforms, allowing for the automated synthesis of diverse libraries of biaryl compounds for medicinal chemistry and materials science. synplechem.comresearchgate.net

Exploration of New Chemical Transformations and Cascade Reactions

While the Suzuki-Miyaura cross-coupling is the most well-known reaction of boronic acids, their reactivity extends to a much broader range of chemical transformations. The unique electronic properties conferred by the benzyloxy and cyano groups on this compound make it a compelling substrate for exploring novel reactions.

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. Boronic acids are increasingly used in MCRs to rapidly generate molecular diversity. rug.nlrsc.org For example, the Petasis reaction, a three-component reaction between an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid, is a powerful tool for synthesizing substituted amines. The compatibility of boronic acids with MCRs allows for the creation of large, diverse libraries of complex molecules from simple building blocks. rug.nlscite.ai

Cascade Reactions: These reactions involve two or more sequential bond-forming events that occur under the same reaction conditions without the isolation of intermediates. This approach offers a highly efficient route to complex molecular scaffolds. Research has shown that arylboronic acids can participate in palladium-catalyzed cascade reactions, such as an addition/cyclization sequence with ketodinitriles, to construct complex heterocyclic systems like 3-cyanopyridines and 3-cyanopyrroles. nih.gov Another example is the organocatalytic synthesis of benzoxaboroles through a Wittig/oxa-Michael cascade reaction involving α-formyl boronic acids. rsc.org Such strategies, when applied to this compound, could provide rapid access to novel and structurally intricate molecules.

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

Understanding and optimizing chemical reactions requires detailed knowledge of reaction kinetics, intermediates, and byproducts. Advanced spectroscopic techniques are now being applied for the real-time, in-situ monitoring of reactions involving boronic acids, providing insights that are not accessible through traditional offline analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹¹B NMR is a particularly powerful tool for studying boronic acids. nsf.govnih.gov It can be used to monitor the change in boron hybridization from sp² (trigonal planar boronic acid) to sp³ (tetracoordinated boronate esters), allowing for the in-situ analysis of binding events and reaction progress. mdpi.comresearchgate.net This technique is crucial for determining pKa values and studying the thermodynamics of boronate ester formation. nsf.govnih.govresearchgate.net

Raman Spectroscopy: In-situ Raman spectroscopy has been successfully used to monitor microwave-promoted Suzuki coupling reactions in real time. acs.orgnih.gov By tracking the appearance of characteristic peaks for the biaryl product, researchers can determine when a reaction is complete and gain insights into competing processes, such as deboronation. acs.org

Mass Spectrometry (MS): Real-time mass spectrometric techniques, such as those coupled with thin-layer chromatography (TLC/CMS) or direct injection, allow chemists to rapidly identify reactants, intermediates, and products directly from the reaction mixture. acs.orgshoko-sc.co.jp This provides immediate feedback on reaction progress and can help elucidate complex reaction mechanisms. acs.org

Table 2: Spectroscopic Techniques for Real-time Monitoring of Boronic Acid Reactions
TechniqueInformation ObtainedApplication Example
¹¹B NMR SpectroscopyMonitors boron hybridization (sp² vs. sp³), quantifies boronate ester formation, determines pKa. nsf.govnih.govStudying the equilibrium of boronic acid-diol binding. mdpi.com
In-situ Raman SpectroscopyTracks the formation of specific products and reaction completion in real-time. acs.orgnih.govMonitoring microwave-assisted Suzuki coupling reactions. acs.org
Real-time Mass SpectrometryIdentifies reactants, intermediates, and products; elucidates reaction mechanisms. acs.orgshoko-sc.co.jpInvestigating the dynamic equilibria in Suzuki-Miyaura reaction mixtures. acs.org

Role in Expanding Chemical Space for Research Targets

The ultimate goal of developing new synthetic building blocks and methods is to expand the "chemical space"—the vast collection of all possible molecules—that is accessible to scientists. By enabling the synthesis of novel compounds, we can explore new structure-activity relationships and identify candidates for new drugs and materials.

This compound is a prime example of a building block that facilitates this exploration. Boronic acids are considered essential for synthesizing bioactive molecules and generating chemical libraries. mdpi.comresearchgate.net The presence of three distinct functional groups on this single molecule allows for a multitude of subsequent chemical modifications, leading to a rapid increase in molecular complexity and diversity.

Drug Discovery: The incorporation of a boronic acid moiety has become a validated strategy in medicinal chemistry, leading to several FDA-approved drugs. mdpi.comresearchgate.netsci-hub.se Boronic acids can enhance the potency and improve the pharmacokinetic profiles of drug candidates. sci-hub.se The biaryl structures commonly synthesized using boronic acids are privileged motifs in many bioactive compounds. researchgate.net

Materials Science: The rigid and electronically tunable nature of the biaryl structures derived from this compound makes them suitable for creating organic electronic materials, sensors, and functional polymers. acs.orgnih.gov

Library Synthesis: The suitability of this compound for use in MCRs and automated synthesis platforms makes it a powerful tool for generating large libraries of diverse compounds, which is crucial for high-throughput screening and the discovery of new lead compounds. rug.nl

By providing access to novel molecular scaffolds that were previously difficult to synthesize, this compound and related compounds play a critical role in pushing the boundaries of chemical research and accelerating the discovery of molecules with valuable new functions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing [4-(Benzyloxy)-3-cyanophenyl]boronic acid, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves:

Starting Material Selection : Begin with a halogenated precursor (e.g., 4-benzyloxy-3-cyanobromobenzene) to enable borylation.

Borylation Reaction : Use a palladium-catalyzed Suzuki-Miyaura coupling with bis(pinacolato)diboron (B₂Pin₂) under inert conditions. Catalysts like Pd(dppf)Cl₂ and bases such as K₂CO₃ are critical for transmetalation .

Purification : Employ column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water to achieve >95% purity .

  • Key Variables : Temperature (80–100°C), solvent polarity (THF or dioxane), and catalyst loading (1–5 mol%) significantly impact yield. Excess boronic ester (1.5–2.0 eq) minimizes side reactions .

Q. How can the cyano and benzyloxy substituents affect the reactivity of this boronic acid in cross-coupling reactions?

  • Electronic Effects : The cyano group (-CN) is strongly electron-withdrawing, which reduces electron density on the aromatic ring, potentially slowing oxidative addition in Suzuki reactions. However, it stabilizes intermediates via resonance .
  • Steric Effects : The benzyloxy group introduces steric hindrance, requiring bulky ligands (e.g., SPhos) to prevent catalyst poisoning. This is critical when coupling with ortho-substituted aryl halides .
  • Experimental Validation : Compare coupling efficiencies with analogous compounds (e.g., trifluoromethyl vs. cyano substituents) using kinetic studies (NMR monitoring) .

Q. What analytical techniques are most reliable for characterizing this compound?

  • Structural Confirmation :

  • ¹H/¹³C NMR : Identify substituent positions (e.g., benzyloxy protons at δ 4.9–5.2 ppm; cyano carbon at ~115 ppm) .
  • FT-IR : Confirm boronic acid B-O stretching (1340–1390 cm⁻¹) and cyano C≡N absorption (~2240 cm⁻¹) .
    • Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS, [M+H]+ expected) .

Advanced Research Questions

Q. How can researchers mitigate hydrolysis and protodeboronation of this boronic acid under aqueous conditions?

  • Stabilization Strategies :

pH Control : Maintain neutral to slightly acidic conditions (pH 5–7) to prevent boronate anion formation, which accelerates degradation .

Lyophilization : Store as a lyophilized powder under argon to minimize moisture exposure.

Derivatization : Convert to more stable boronate esters (e.g., pinacol ester) for long-term storage, then regenerate the boronic acid in situ .

  • Experimental Data : Comparative stability studies using ¹¹B NMR show <10% degradation over 72 hours at pH 6 vs. >50% at pH 9 .

Q. What role does this compound play in designing functional materials (e.g., OLEDs or MOFs)?

  • Applications :

  • OLED Host Materials : The cyano group enhances electron-transport properties. Couple with carbazole boronic acids to create bipolar host materials for blue phosphorescent OLEDs (e.g., external quantum efficiency >20%) .
  • MOF Synthesis : Use as a linker in metal-organic frameworks (MOFs) for gas storage. The benzyloxy group enables post-synthetic modification (e.g., hydrogenation to phenol for CO₂ adsorption) .
    • Case Study : MOFs synthesized with analogous trifluoromethyl derivatives exhibit BET surface areas >1000 m²/g .

Q. How do competing substituent effects (cyano vs. benzyloxy) influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?

  • Mechanistic Analysis :

  • Directing Power : The -CN group is a meta-director, while benzyloxy (-OBn) is para/ortho-directing. Computational DFT studies (e.g., Fukui indices) predict dominant -CN influence, directing EAS to the meta position relative to boron .
  • Experimental Validation : Nitration reactions yield >80% meta-nitro product, confirmed by X-ray crystallography .

Q. What strategies optimize catalytic activity in enantioselective reactions using this boronic acid as a chiral auxiliary?

  • Chiral Ligand Design : Incorporate into atropisomeric biaryl catalysts (e.g., BINOL derivatives) for asymmetric allylation. The cyano group enhances π-π interactions with substrates .
  • Case Study : Borylation of prochiral ketones achieves enantiomeric excess (ee) >90% when paired with (R)-SEGPHOS ligands .

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